Product packaging for Alexa Fluor 430(Cat. No.:)

Alexa Fluor 430

Cat. No.: B13917458
M. Wt: 701.8 g/mol
InChI Key: WEJVZSAYICGDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alexa Fluor 430 is a bright, green-fluorescent dye excelling in stable signal generation for imaging and flow cytometry applications . This water-soluble dye exhibits exceptional pH-insensitivity, maintaining consistent performance from pH 4 to pH 10, which provides reliability across diverse experimental conditions . The this compound NHS Ester (succinimidyl ester) is the most popular tool for conjugating this dye to proteins, antibodies, and other amine-containing molecules . The resulting conjugates are known for their brighter fluorescence and superior photostability compared to conjugates of other spectrally similar fluorophores . The dye has an excitation maximum of approximately 433 nm and an emission maximum of about 541 nm , with an extinction coefficient of 15,000 cm⁻¹M⁻¹ . For optimal conjugation to primary amines, the reagent is typically dissolved in high-quality anhydrous DMF or DMSO and reacted in a 0.1-0.2 M sodium bicarbonate buffer at pH 8.3 . The labeled products can be purified using gel filtration columns or specialized purification kits to remove free dye . This product is For Research Use Only and is not intended for diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H42F3N3O9S B13917458 Alexa Fluor 430

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H42F3N3O9S

Molecular Weight

701.8 g/mol

IUPAC Name

[9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate;triethylazanium

InChI

InChI=1S/C26H27F3N2O9S.C6H15N/c1-25(2)13-15(14-41(36,37)38)16-10-17-18(26(27,28)29)11-24(35)39-20(17)12-19(16)30(25)9-5-3-4-6-23(34)40-31-21(32)7-8-22(31)33;1-4-7(5-2)6-3/h10-13H,3-9,14H2,1-2H3,(H,36,37,38);4-6H2,1-3H3

InChI Key

WEJVZSAYICGDCK-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)ON3C(=O)CCC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)[O-])C

Origin of Product

United States

Bioconjugation Strategies for Alexa Fluor 430 in Advanced Research Methodologies

Advanced Material Integration of Alexa Fluor 430 for Enhanced Research Probes

The utility of this compound in modern research is significantly amplified by its integration with advanced materials. By combining the dye's favorable spectral properties with the unique characteristics of micro- and nanomaterials, researchers can develop highly sensitive and robust probes for complex biological studies. Strategies such as encapsulation within nanoparticles and surface functionalization of materials enable novel methods for cellular and molecular interrogation.

Encapsulation and Covalent Incorporation into Nanoparticles (e.g., Silica (B1680970) Nanoparticles)researchgate.netrsc.org

A sophisticated strategy for creating exceptionally bright and stable fluorescent probes involves the encapsulation or covalent incorporation of this compound within the matrix of nanoparticles, particularly silica (SiO₂) nanoparticles. researchgate.netrsc.org This "volume-labeling" approach offers distinct advantages over traditional surface-labeling techniques. researchgate.net

A key synthesis method involves the direct, covalent incorporation of Alexa Fluor dyes into SiO₂ nanoparticles as they are formed through the hydrolysis of precursors like tetraethoxysilane. researchgate.netrsc.org This process ensures that the dye molecules are distributed homogeneously throughout the nanoparticle's volume. researchgate.netrsc.org Research has demonstrated that nanoparticles synthesized using amine-reactive versions of the dye, such as this compound succinimidyl ester, yield uniform sizes, often in the 20-100 nm range with low polydispersity (<15%). researchgate.net

This integration into a silica matrix provides a protective environment for the dye, leading to several enhanced properties. Volume-labeled nanoparticles are extremely robust, demonstrating excellent signal strength, minimal photobleaching, and negligible leakage of the dye. researchgate.netrsc.org The quantum yields of these Alexa Fluor-loaded SiO₂ nanoparticles have been shown to be much higher than those of nanoparticles labeled with conventional organic dyes. researchgate.netrsc.org Furthermore, the fluorescence can be readily detected at nanoparticle concentrations as low as 12 ng/mL, highlighting the high sensitivity of these probes. researchgate.net

A significant benefit of this method is that it preserves the native surface chemistry of the silica nanoparticle. researchgate.netrsc.org This "free" surface can then be modified for specific biological targeting or to alter colloidal properties without affecting the particle's fluorescence, making these probes highly versatile for studying particle uptake, transport, and agglomeration in biological and environmental systems. researchgate.netrsc.org

Table 1: Comparative Properties of Free vs. Encapsulated this compound

This table summarizes the observed changes in spectral and physical properties when this compound is covalently incorporated within silica nanoparticles compared to its free form.

PropertyFree this compoundThis compound in SiO₂ NanoparticlesReference
Absorption Peak UnchangedLocation of peak remains unchanged, but baseline increases due to light scattering by the nanoparticles. researchgate.net
Emission Maximum ~541 nmBlue-shifted by 5-7 nm. researchgate.netuci.edu
Photostability StandardNegligible photobleaching observed. researchgate.netresearchgate.net
Chemical Stability StandardChemically stable due to covalent bonding; very little leaking from the silica matrix. researchgate.net
Size Molecular ScaleUniform nanoparticles, e.g., ~32 nm. researchgate.net

Surface Functionalization of Micro/Nanomaterials for Biological Interrogationresearchgate.netlumiprobe.com

Surface functionalization is a powerful strategy that involves attaching this compound to the exterior of micro- or nanomaterials to create probes for biological interrogation. researchgate.netlumiprobe.com This approach leverages the reactive forms of this compound to form stable, covalent bonds with functional groups present on the surface of a material. thermofisher.com These functionalized materials can then be used as detectable tracers in a wide array of biological applications, including immunoassays, cell tracking, and fluorescence microscopy. medchemexpress.comlumiprobe.comgwu.edu

The most common bioconjugation strategies for surface functionalization target primary amines or thiols on the material's surface. thermofisher.comuevora.pt

Amine-Reactive Labeling : The N-hydroxysuccinimidyl (NHS) ester of this compound is widely used to react with primary amines (–NH₂) on a surface. medchemexpress.comlabx.com This reaction, typically carried out in a buffer at a slightly alkaline pH (e.g., pH 8.3), forms a stable amide bond. thermofisher.comlabx.com

Thiol-Reactive Labeling : The maleimide (B117702) derivative of this compound is selective for sulfhydryl (thiol) groups. labscoop.comlumiprobe.com This chemistry allows for the specific labeling of materials or biomolecules, such as proteins, that have available cysteine residues. labscoop.com

Carbonyl-Reactive Labeling : The hydrazide form of this compound efficiently reacts with aldehydes and ketones to form stable hydrazone linkages. lumiprobe.com This is useful for labeling glycosylated proteins or surfaces that have been modified to present carbonyl groups. lumiprobe.com

A key application of surface functionalization is the creation of immuno-nanoparticles. For instance, an antibody can first be labeled with this compound succinimidyl ester, and this fluorescent antibody can then be attached to the surface of a nanoparticle. psu.edu The fluorescence of the attached dye allows for the quantification of the antibody coupled to the nanoparticle. psu.edu Such probes are invaluable for visualizing the interaction of surface-modified particles with cells, like macrophages, to study cellular uptake and particle agglomeration. rsc.org The ability to create fluorescently-tagged materials with specific surface chemistries makes them versatile tools for probing biological systems. researchgate.net

Table 2: Reactive Derivatives of this compound for Surface Functionalization

This table outlines the common reactive forms of this compound and their specific chemical targets, which are fundamental for the surface functionalization of materials.

Reactive DerivativeReactive GroupTarget Functional GroupResulting BondReference
This compound NHS Ester Succinimidyl EsterPrimary Amines (-NH₂)Amide medchemexpress.comlabx.com
This compound Maleimide MaleimideThiols / Sulfhydryls (-SH)Thioether labscoop.comlumiprobe.com
This compound Hydrazide HydrazideAldehydes / Ketones (Carbonyls)Hydrazone lumiprobe.com

Compound Reference Table

Applications of Alexa Fluor 430 Across Diverse Academic Research Platforms

Advanced Fluorescence Microscopy Techniques

The unique spectral characteristics and photostability of Alexa Fluor 430 make it a valuable tool in various advanced fluorescence microscopy techniques. lumiprobe.com

High-Resolution Confocal and Wide-Field Microscopy Utilizing this compound

This compound is well-suited for both confocal and wide-field microscopy due to its strong fluorescence and resistance to photobleaching. bitesizebio.comlumiprobe.com In confocal microscopy, which uses laser systems for excitation at specific spectral lines, the absorption spectrum of this compound is compatible with common laser sources like the blue diode laser. olympusconfocal.comevidentscientific.com Its photostability allows for longer image acquisition times, which is crucial for generating high-resolution, three-dimensional images of cellular structures. bitesizebio.com In wide-field microscopy, the high quantum yield of Alexa Fluor dyes contributes to brighter images and enhanced sensitivity, enabling the detection of low-abundance targets. evidentscientific.com

Super-Resolution Microscopy Modalities (e.g., dSTORM, STED considerations with similar dyes)

While direct applications of this compound in dSTORM (direct Stochastic Optical Reconstruction Microscopy) are not extensively documented, the Alexa Fluor family of dyes is widely used in this technique. thermofisher.com dSTORM relies on the photoswitching of fluorophores, and several Alexa Fluor dyes, such as Alexa Fluor 488, 532, and 647, have demonstrated this capability. thermofisher.comthermofisher.com

In the context of STED (Stimulated Emission Depletion) microscopy, research has shown the use of this compound in combination with other dyes for multicolor imaging. sciencedaily.com One study utilized the differential photostability of this compound and a more photostable dye, PB430. sciencedaily.com By first imaging both dyes and then re-imaging after this compound had photobleached, researchers could distinguish between two different cellular structures—vimentin filaments labeled with this compound and microtubules labeled with PB430. sciencedaily.com This approach demonstrates a practical application of this compound's photobleaching characteristics in a super-resolution context.

Fluorescence Lifetime Imaging Microscopy (FLIM) for Microenvironment Sensing and Interaction Studies with this compound

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence, providing information about the molecular environment of a fluorophore, independent of its concentration. researchgate.net this compound has been employed in FLIM-based studies to investigate protein interactions. For instance, it has been used as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments. researchgate.net In one such study, this compound was conjugated to anti-HA antibodies to study the molecular determinants of ER-Golgi contacts. researchgate.net The fluorescence lifetime of this compound can be influenced by its proximity to an acceptor fluorophore, allowing for the quantitative analysis of molecular interactions. researchgate.net

Multi-photon Microscopy for Deep Tissue Imaging in Experimental Models

Multi-photon microscopy is advantageous for imaging deep within living tissues due to reduced light scattering and lower phototoxicity. rsc.orgresearchgate.net this compound has been characterized for its two-photon absorption properties. nih.govescholarship.org Its two-photon excitation spectrum shows peaks at approximately 870 nm and 910 nm. nih.govescholarship.org This allows for the excitation of this compound with near-infrared lasers, facilitating deeper tissue penetration in experimental models, such as in vivo imaging of the brain. nih.gov

Quantitative Flow Cytometry and Cell Sorting with this compound

Flow cytometry allows for the rapid analysis and sorting of cells based on their fluorescent properties. nih.gov this compound, with its specific excitation and emission characteristics, is a useful reagent in this field.

Multiparameter Immunophenotyping and Cellular Analysis

This compound is utilized in multiparameter flow cytometry for immunophenotyping, which involves identifying and quantifying different cell populations within a heterogeneous sample. nih.govucl.ac.uk It can be excited by the violet laser (405 nm) commonly found in flow cytometers. fluorofinder.comnih.gov In a multicolor panel, this compound can be used alongside other fluorophores with distinct spectral properties to simultaneously analyze multiple cellular markers. nih.govmcgill.ca For example, it can be used in a configuration with detectors for other dyes like FITC, PE, and APC, allowing for complex cellular analysis. mcgill.ca The stable signal generation of this compound makes it a reliable choice for quantitative cellular analysis in flow cytometry. thermofisher.commedchemexpress.com

Application in Multicolor Staining Panels

This compound is a fluorescent dye utilized for generating stable signals in cellular imaging and flow cytometry. medchemexpress.com It is particularly noted for its application in multicolor staining protocols, where multiple targets are visualized simultaneously. lumiprobe.com The dye is characterized by its unique spectral properties, which fill a gap between green and yellow fluorophores. thermofisher.com It is a coumarin-based dye that is water-soluble and exhibits fluorescence that is insensitive to pH in the range of 4 to 10. uevora.pt

A key feature of this compound is its exceptionally large Stokes shift; it absorbs light in the violet range (around 430-433 nm) and emits strong yellow-green fluorescence with a maximum around 540-545 nm. thermofisher.comuevora.pt This wide separation between excitation and emission wavelengths is advantageous in multicolor experiments, as it can help minimize crosstalk between different detection channels. acs.org The dye is often excited by the 405 nm violet laser, common in many flow cytometers, making it an interesting choice for panels utilizing this laser for its specific spectral qualities, high photostability, and pH insensitivity. cincinnatichildrens.orgnih.gov Its conjugates with biomolecules are suitable for use in multicolor staining for flow cytometry and also in cell microscopy due to their photostability. lumiprobe.com

Table 1: Spectral Properties of this compound

Property Value Source(s)
Excitation Maximum 431-433 nm thermofisher.comfluorofinder.com
Emission Maximum 540-545 nm uevora.ptnih.govfluorofinder.com
Common Excitation Laser 405 nm cincinnatichildrens.orgnih.gov
Emission Color Yellow-Green thermofisher.comcincinnatichildrens.org
Stokes Shift >100 nm stratech.co.uk

Considerations for Compensation and Spectral Overlap in Flow Cytometry

In multicolor flow cytometry, the emission spectra of different fluorophores can overlap, leading to a phenomenon known as spillover, where one dye's signal is detected in the channel designated for another. fluorofinder.com To correct for this and ensure data accuracy, a process called compensation is required. fluorofinder.com

This compound is typically excited by a violet laser (405 nm). cincinnatichildrens.orgnih.gov While its emission peak is centered around 541 nm, its emission spectrum, like that of any fluorophore, is a broad curve. fluorofinder.com This means its emission tail can extend into the detection channels of other fluorophores with longer emission wavelengths, such as those in the yellow-orange range like Phycoerythrin (PE). When designing a multicolor panel that includes this compound, it is critical to consider this potential for spectral spillover. fluorofinder.comucl.ac.uk Single-color controls are essential to calculate the spillover coefficient and apply the correct compensation, ensuring that the detected signal accurately reflects the abundance of the target molecule. fluorofinder.com Despite being a relatively dim dye, its distinct spectral characteristics make it a useful option for the violet laser, provided that appropriate compensation strategies are implemented. cincinnatichildrens.org

Protein and Nucleic Acid Analysis with this compound

Western Blotting and Immunodetection Assays

Fluorescent Western blotting is a powerful technique that allows for the simultaneous detection of multiple proteins on a single blot, a process known as multiplexing. thermofisher.comjacksonimmuno.com This method utilizes secondary antibodies conjugated to fluorescent dyes to generate a signal that is detected by a digital imaging system. jacksonimmuno.com While the Alexa Fluor™ family of dyes is widely used for this application, with far-red dyes often being favored for their high sensitivity and low background autofluorescence, specific documented applications of this compound in Western blotting are less common. jacksonimmuno.comhellobio.com The preference for red-shifted fluorophores in Western blotting is partly due to the autofluorescence of some blotting membranes, like PVDF, at lower wavelengths, which can interfere with the signal from green or yellow dyes. hellobio.com

Nucleic Acid Labeling for Molecular Cytogenetics and Hybridization Studies

This compound can be used for the fluorescent labeling of nucleic acids for various molecular biology applications. uci.edu The dye is available in chemically reactive forms, such as an N-hydroxysuccinimidyl (NHS) ester, which can covalently bind to primary amines. medchemexpress.comuevora.pt This allows for the direct labeling of amine-modified oligonucleotides. medchemexpress.com These fluorescently labeled nucleic acid probes are instrumental in molecular cytogenetics and hybridization studies. uci.edu Applications include Fluorescence In Situ Hybridization (FISH) for visualizing chromosomes and microarray-based gene expression studies. uci.eduthermofisher.com The stability and distinct spectral properties of the this compound dye contribute to its utility in these sensitive detection methods. uevora.pt

In Vitro Biomolecular Assays and Ligand Binding Studies

The use of fluorescently labeled ligands is a key strategy for the real-time visualization and quantification of receptor-ligand interactions in various biomolecular assays. nih.gov this compound is well-suited for these applications due to its environmental sensitivity and high photostability. lumiprobe.comnih.gov

A notable example is the study of peptide-membrane interactions. In one research study, a mutant of the lytic peptide melittin (B549807) was labeled at a specific lysine (B10760008) residue with this compound. nih.gov This fluorescently tagged peptide was then used to investigate its interaction with a supported lipid bilayer in vitro. The researchers observed that the fluorescence lifetime of the this compound probe was sensitive to the polarity of its microenvironment. nih.gov This property allowed them to detect conformational changes in the peptide as it bound to and inserted into the lipid membrane. nih.gov Such studies demonstrate the utility of this compound as a probe in controlled, in vitro settings to elucidate the mechanics of biomolecular binding events.

Studies of Biological Dynamics and Interactions Using this compound

This compound serves as a valuable tool for investigating the complex dynamics of biological systems. acs.org Its properties enable the tracking of molecular interactions and conformational changes in real time. researchgate.net

The study of the melittin peptide provides a detailed example of using this compound to probe biological dynamics. nih.gov Researchers employed advanced fluorescence spectroscopy techniques, including time-resolved evanescent wave-induced fluorescence spectroscopy (TREWIFS) and evanescent wave-induced time-resolved fluorescence anisotropy measurements (EW-TRAMs), to monitor the behavior of the this compound-labeled peptide. nih.gov The fluorescence decay kinetics of the dye provided information about the peptide's conformation, while fluorescence anisotropy measurements revealed the rotational mobility of the peptide when associated with the lipid bilayer. nih.gov The data indicated that the labeled portion of the peptide experienced a highly ordered and polar environment, which supported the hypothesis of the formation of a toroidal pore in the membrane. nih.gov This research highlights how this compound can function as a sensitive reporter on the microenvironment, mobility, and structural dynamics of biomolecules during their functional interactions.

Table 2: Summary of Research Findings on Peptide Dynamics Using this compound

Research Area Technique(s) Used Key Finding Source
Peptide-Membrane Interaction Time-Resolved Evanescent Wave-Induced Fluorescence Spectroscopy (TREWIFS), Evanescent Wave-Induced Time-Resolved Fluorescence Anisotropy Measurements (EW-TRAMs) The fluorescence lifetime of this compound was sensitive to the polarity of the microenvironment, indicating conformational changes of the melittin peptide upon interaction with a lipid bilayer. nih.gov
Conformational Dynamics Fluorescence Decay Kinetics A biexponential fluorescence decay suggested a conformational change in the peptide, with one component related to the polarity of the probe's environment. nih.gov

Table of Compounds

Compound Name
Alexa Fluor 350
Alexa Fluor 405
This compound
Alexa Fluor 488
Alexa Fluor 594
Alexa Fluor 647
Alexa Fluor 680
Allophycocyanin (APC)
AMCA
AMCA-X
Cascade Blue
Cy2
Cy3
Cy5
Cy7
DAPI
FITC (fluorescein isothiocyanate)
Hoechst 33342
Lissamine rhodamine B
Lucifer Yellow
Melittin
Oregon Green 488
PerCP-Cy5.5
Phycoerythrin (PE)
Rhodamine 6G
Texas Red

Comparative Performance Analysis of Alexa Fluor 430 in Research Settings

Advantages Over Conventional Fluorophores in Terms of Brightness and Photostability

Alexa Fluor 430, a member of the Alexa Fluor family of dyes, offers notable advantages in terms of photostability and unique spectral properties when compared to conventional fluorophores. The Alexa Fluor dye series, in general, is recognized for being more photostable and less pH-sensitive than traditional dyes like fluorescein. nih.govwikipedia.org This increased photostability allows for longer exposure times during image acquisition, which is particularly beneficial in applications such as fluorescence microscopy. thermofisher.combitesizebio.com Specifically, this compound is highlighted for its high photostability and pH-insensitive fluorescence over a broad range. cincinnatichildrens.orglumiprobe.com

In one study, conjugates of other Alexa Fluor dyes, such as Alexa Fluor 546, were found to be at least twice as fluorescent as conjugates of the conventional dye Cy3. nih.gov Similarly, proteins labeled with Alexa Fluor 568 or Alexa Fluor 594 are several-fold brighter than the same proteins labeled with lissamine rhodamine B or Texas Red, respectively. nih.govresearchgate.net While not a direct comparison for this compound, these findings illustrate the general performance enhancement of the Alexa Fluor family.

Spectral Overlap Considerations in Multiplexed Assays

A key feature of this compound is its exceptionally large Stokes shift, with an excitation maximum around 431-434 nm and an emission maximum at approximately 540-541 nm. thermofisher.comaatbio.comfluorofinder.com This significant separation between excitation and emission spectra is a considerable advantage in multiplexed assays as it can reduce spectral crosstalk between different fluorophores.

The unique spectral positioning of this compound fills a gap between blue and green-emitting fluorophores, making it a valuable tool for multicolor imaging. uci.eduthermofisher.com For instance, its emission is well-separated from blue-fluorescent dyes like Alexa Fluor 350 (emission max ~442 nm) and is spectrally distinct from green fluorophores like Alexa Fluor 488 (emission max ~519 nm), although some overlap with the latter exists. uci.eduthermofisher.com Careful selection of filter sets is therefore important to minimize bleed-through.

Recent advancements in fluorescence microscopy have utilized the photostability of fluorophores as a distinguishing characteristic in a technique known as "super-multiplexed fluorescence microscopy". In a demonstration of this technique, this compound was successfully distinguished from GFP and Alexa Fluor 555 within a single spectral channel based on their different photobleaching rates. nih.gov This highlights that beyond spectral separation, other photophysical properties of this compound can be leveraged for advanced multiplexing applications.

Impact of Conjugation on Biological Activity and Specificity of Labeled Biomolecules

The process of conjugating a fluorescent dye to a biomolecule has the potential to alter the biological activity and specificity of that molecule. The Alexa Fluor dyes, including this compound, are designed to minimize such effects. Their hydrophilic nature, imparted by sulfonation, helps to prevent the aggregation of labeled proteins and ensures that the conjugates are less prone to precipitation during storage. wikipedia.orgthermofisher.com

Research into the effects of dye conjugation on the function of labeled biomolecules has shown that the choice of fluorophore can indeed be critical. A systematic analysis of various commercial fluorescent dyes conjugated to antigen-binding fragments (Fab) revealed that the properties of the dye can influence the affinity of the Fab fragment. researchgate.net The study found that green fluorescent dyes, such as Alexa Fluor 488, had the least effect on Fab affinity for its target. While this compound was not directly included in this specific comparison, the findings suggest that the chemical properties of the dye are a key factor. Red and far-red dyes, in contrast, were more likely to cause altered affinity and form aggregates in the cytoplasm. researchgate.net

The amine-reactive form of this compound is a succinimidyl ester (SE), which efficiently couples with primary amines on biomolecules under mild conditions. uevora.ptlumiprobe.com This targeted reaction helps to ensure a stable covalent bond with the biomolecule. uevora.pt The inherent water solubility of this compound allows for conjugation reactions to be performed in aqueous buffers without the need for organic solvents, which can be harsh on sensitive proteins. thermofisher.comlumiprobe.com

Comparative Analysis of Fluorescence Quantum Yields and Extinction Coefficients in Conjugated Forms

The brightness of a fluorophore is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the dye absorbs light at a given wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. chemeurope.com

For this compound, the molar extinction coefficient is consistently reported to be around 15,000 to 16,000 cm⁻¹M⁻¹. uci.edufluorofinder.comthermofisher.comunc.edu

PropertyValue
Excitation Maximum~431-434 nm
Emission Maximum~539-541 nm
Molar Extinction Coefficient (ε)15,000-16,000 cm⁻¹M⁻¹

Methodological Considerations and Optimization Strategies for Alexa Fluor 430 in Research

Minimizing Background Fluorescence and Autofluorescence in Experimental Systems

Background fluorescence and autofluorescence are significant challenges in fluorescence microscopy that can obscure the specific signal from a fluorophore like Alexa Fluor 430, leading to poor image quality and inaccurate data. Autofluorescence originates from endogenous molecules within the biological sample, such as collagen, elastin, riboflavin, and NADH, which fluoresce naturally. fluorofinder.comsouthernbiotech.com This intrinsic fluorescence is often broad and can overlap with the emission spectrum of the desired fluorophore. nih.gov Background fluorescence, on the other hand, can arise from non-specific binding of fluorescently labeled antibodies or from the reagents and materials used in the experiment, such as fixatives, mounting media, or even the culture vessels themselves. southernbiotech.comabcam.cn

Several strategies can be employed to minimize both autofluorescence and background fluorescence when working with this compound:

Careful Selection of Experimental Components:

Fixatives: Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) are known to induce autofluorescence. fluorofinder.comsouthernbiotech.com Whenever possible, consider alternative fixation methods using organic solvents like ice-cold methanol (B129727) or ethanol. southernbiotech.com If aldehyde fixation is necessary, using paraformaldehyde instead of glutaraldehyde, reducing the fixative concentration, and minimizing the fixation time can help. fluorofinder.comsouthernbiotech.com

Culture Vessels: Polystyrene, a common material for culture plates, can be a source of autofluorescence. Using glass-bottomed microplates is often a better alternative for imaging applications. southernbiotech.com

Staining Buffer Components: Fetal bovine serum (FBS) in staining buffers can contribute to background fluorescence, particularly in the violet-to-blue spectrum. fluorofinder.com Using bovine serum albumin (BSA) as an alternative blocking agent or reducing the FBS concentration can be beneficial. fluorofinder.com

Sample Preparation and Handling:

Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, which contain heme groups that cause autofluorescence. southernbiotech.com

Blocking: Proper blocking steps are crucial to prevent non-specific binding of this compound-conjugated antibodies. abcam.cn Using a blocking solution containing serum from the same species as the secondary antibody is a common practice. abcam.cn

Washing: Extensive washing after antibody incubations is essential to remove unbound antibodies and reduce background signal. abcam.cn

Quenching and Signal Enhancement:

Chemical Quenchers: Several chemical agents can be used to reduce autofluorescence. These include sodium borohydride, Sudan Black B, trypan blue, and glycine. southernbiotech.comoraclebio.com The choice of quencher depends on the tissue type and the nature of the autofluorescence. oraclebio.com

Signal Enhancers: Commercially available signal enhancers, such as the Image-iT FX signal enhancer, can dramatically improve the signal-to-noise ratio by reducing background fluorescence. uci.edu

Fluorophore Selection:

While the focus is on this compound, in multicolor experiments, choosing fluorophores with emission spectra well-separated from the autofluorescence spectrum (often in the blue-green range) is a key strategy. fluorofinder.comoraclebio.com Red and far-red fluorophores are often preferred for this reason. fluorofinder.comoraclebio.com

Strategies for Optimizing Signal-to-Noise Ratio in Imaging and Detection

A high signal-to-noise ratio (SNR) is paramount for obtaining clear, high-quality images and reliable data in fluorescence-based applications. The signal is the specific fluorescence emission from the target labeled with this compound, while noise encompasses all unwanted signals, including background fluorescence, autofluorescence, and detector noise. uci.eduevidentscientific.com

Key strategies to optimize the SNR for this compound include:

Harnessing the Intrinsic Properties of Alexa Fluor Dyes:

Brightness: Alexa Fluor dyes are renowned for their high fluorescence quantum yields and large extinction coefficients, resulting in exceptionally bright signals. bitesizebio.com This inherent brightness allows for the detection of low-abundance targets and can enable the use of lower conjugate concentrations, which in turn helps to reduce background. bitesizebio.comthermofisher.com

Photostability: Alexa Fluor dyes are more photostable than many other fluorophores, meaning they are less prone to photobleaching upon exposure to excitation light. bitesizebio.comthermofisher.com This allows for longer exposure times and repeated imaging of the same sample, which can improve the signal by allowing for signal averaging. bitesizebio.com

Optimizing Antibody Dilutions:

Titrating the concentration of the this compound-conjugated antibody is a critical step. abcam.cn Using an optimal dilution ensures that the target is sufficiently labeled to produce a strong signal, while minimizing non-specific binding that contributes to background noise. abcam.cn A titration curve with serial dilutions should be performed to determine the best concentration for the specific application. abcam.cn

Instrumentation and Detection Settings:

Filter Selection: Using high-quality optical filters specifically designed for the excitation and emission spectra of this compound is crucial. lasercomponents.com A well-matched filter set will efficiently transmit the desired fluorescence while effectively blocking out-of-band excitation light and background fluorescence. lasercomponents.com

Detector Settings: In confocal microscopy, adjusting the pinhole size can impact the SNR. A smaller pinhole rejects more out-of-focus light, which can reduce background and improve resolution, but may also reduce the signal. Optimizing the pinhole size is a trade-off between signal intensity and background rejection.

Acquisition Time: Increasing the image acquisition time allows for the collection of more photons from the sample, which can improve the signal. bu.edu However, this must be balanced with the photostability of the fluorophore and the potential for phototoxicity in live-cell imaging.

Utilizing Advanced Formulations:

Alexa Fluor Plus Dyes: For particularly challenging applications with low-abundance targets, Alexa Fluor Plus dyes have been chemically optimized to provide even higher signal-to-noise ratios compared to the traditional Alexa Fluor dyes. thermofisher.com

Protocols for Preservation of Fluorescence and Sample Integrity

Maintaining the fluorescence signal of this compound and the structural integrity of the sample throughout the experimental workflow and during storage is essential for obtaining accurate and reproducible results.

Protecting from Light:

Photobleaching, the irreversible destruction of a fluorophore upon exposure to light, is a primary concern. abcam.cn All steps involving this compound conjugates, from incubation to storage, should be performed in the dark or with minimal light exposure to preserve the fluorescence signal. abcam.cnbitesizebio.com

Proper Storage of Conjugates and Samples:

Conjugate Storage: this compound-conjugated antibodies should be stored according to the manufacturer's recommendations, typically at 4°C in the dark. bitesizebio.com For long-term storage, some protocols suggest storing them in a concentrated form, as extensive dilution may affect their stability. abcam.cn

Sample Storage: For fixed and stained samples, the use of an antifade mounting medium is critical. uci.edu Antifade reagents, such as ProLong Gold, are designed to reduce photobleaching during imaging and can preserve the sample for months when stored properly. uci.edu

Fixation and Permeabilization Protocols:

The choice of fixation and permeabilization method can significantly impact both fluorescence preservation and sample integrity. rheniumbio.co.ilthermofisher.com

Fixation: As mentioned previously, the choice of fixative can affect autofluorescence. The duration of fixation is also important; while sufficient to preserve cellular structures, over-fixation should be avoided. A typical protocol might involve fixing with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature. thermofisher.com

Permeabilization: This step is necessary to allow antibodies to access intracellular targets. Reagents like Triton X-100 or saponin (B1150181) are commonly used. rheniumbio.co.ilthermofisher.com The concentration and incubation time should be optimized to ensure adequate permeabilization without causing excessive damage to cellular structures. For example, a 0.5% Triton X-100 in PBS for 10-15 minutes is a common starting point. thermofisher.com

Maintaining pH Stability:

Alexa Fluor dyes are known for their chemical stability and remain highly fluorescent over a broad pH range (typically pH 4 to 10). bitesizebio.com This is a significant advantage over other dyes like fluorescein, whose fluorescence is pH-sensitive. uci.edu However, it is still good practice to use buffers within this optimal range to ensure consistent and maximal fluorescence.

Advanced Data Processing and Spectral Unmixing for Complex Experiments

In complex experiments, particularly those involving multiple fluorophores (multiplexing), the emission spectra of different dyes can overlap, leading to "bleed-through" or "crosstalk" where the signal from one fluorophore is detected in the channel intended for another. microscopyfocus.comoptica.org This is a significant challenge that can be addressed through advanced data processing techniques, most notably spectral unmixing.

Spectral Imaging and Linear Unmixing:

Spectral imaging is a technique where, instead of using standard bandpass filters to collect a wide range of wavelengths for each channel, a series of images at narrow, contiguous wavelength bands (a "lambda stack") is acquired. expertcytometry.comfsu.edu

This detailed spectral information allows for the creation of a unique "spectral signature" or "emission fingerprint" for each fluorophore in the sample, including this compound and any sources of autofluorescence. fsu.edu

Linear unmixing is a computational algorithm that then uses these reference spectra to mathematically separate the mixed signals in each pixel of the image, assigning the correct contribution of each fluorophore to its respective channel. microscopyfocus.comexpertcytometry.com This allows for the accurate separation of spectrally similar dyes that would be impossible to distinguish with conventional methods. fsu.edu

Benefits of Spectral Unmixing for this compound:

Resolving Spectral Overlap: this compound has a relatively large Stokes shift, with excitation around 431 nm and emission around 540 nm. thermofisher.com While this is beneficial, its emission can still overlap with other green or yellow-emitting fluorophores in a multicolor panel. Spectral unmixing can effectively resolve this overlap.

Removing Autofluorescence: The spectral signature of autofluorescence can also be determined from an unstained control sample and then computationally subtracted from the experimental images during the unmixing process, leading to a cleaner signal. fsu.edubeckman.com

Enabling Higher Multiplexing: By overcoming the limitations of spectral overlap, spectral unmixing allows for the use of more fluorophores in a single experiment, increasing the amount of data that can be obtained from precious samples. optica.orgbeckman.com

Bleaching-Assisted Multichannel Microscopy (BAMM):

An even more advanced technique, BAMM, uses the differential photobleaching rates of fluorophores as an additional dimension for separation. optica.org By acquiring a time-series of images as the fluorophores photobleach, an algorithm can distinguish between dyes, even those with nearly identical emission spectra, based on how quickly their signal fades. optica.org This technique has been demonstrated to separate this compound from other fluorophores like GFP and Alexa Fluor 555 in a single spectral channel. optica.org

Q & A

Q. What are the optimal excitation/emission parameters for Alexa Fluor 430 in fluorescence microscopy?

this compound has an excitation maximum at ~433 nm and emission at ~541 nm, making it suitable for green spectral imaging . Its pH insensitivity (stable across pH 4–10) ensures consistent performance in diverse experimental conditions, such as fixed-cell imaging or acidic organelle labeling .

Q. How does this compound compare to traditional fluorophores like Lucifer Yellow in brightness and photostability?

this compound exhibits higher quantum yield and photostability than Lucifer Yellow, reducing signal decay during prolonged imaging. This is critical for time-lapse studies requiring minimal photobleaching .

Q. What conjugation strategies are recommended for labeling proteins with this compound?

Use amine-reactive (e.g., succinimidyl ester) or sulfhydryl-reactive derivatives for covalent labeling. For small molecules, ensure functional groups (e.g., -NH2, -SH) are accessible. Validate labeling efficiency via absorbance spectroscopy or gel electrophoresis .

Q. What controls are essential when using this compound-conjugated antibodies in immunofluorescence?

Include isotype-matched controls to assess nonspecific binding and titrate antibody concentrations to avoid saturation artifacts. For multiplexing, verify spectral separation using single-stained controls .

Advanced Research Questions

Q. How can this compound be integrated into super-resolution microscopy workflows given its photostability?

this compound’s high photostability supports techniques like Bleaching-Assisted Multichannel Microscopy (BAMM). Its distinct bleaching kinetics enable unmixing via Non-negative Matrix Factorization (NMF), resolving signals from co-localized probes like GFP and Alexa Fluor 555 .

Q. What methodologies enable spectral unmixing of this compound in multiplexed imaging?

Use computational tools like ImageJ plugins or NI-NMF algorithms to separate this compound’s signal based on temporal bleaching patterns or spectral signatures. Reference libraries of individual fluorophore traces improve unmixing accuracy .

Q. How does this compound’s quantum yield impact detection sensitivity in low-abundance target scenarios?

Its high quantum yield (~0.8) enhances signal-to-noise ratios, enabling detection of rare targets (e.g., low-expression membrane receptors). Pair with high-efficiency detectors (e.g., GaAsP PMTs) and optimized emission filters (e.g., 540/25 nm) to maximize sensitivity .

Q. How can researchers resolve spectral overlap between this compound and GFP in co-labeling experiments?

Leverage temporal or spatial separation:

  • Temporal : Use sequential imaging with selective excitation (e.g., 485 nm LED for GFP, 430 nm for this compound).
  • Spectral : Apply linear unmixing algorithms to differentiate emission profiles .

Q. What experimental design considerations apply when using this compound in flow cytometry?

Optimize laser lines (e.g., 405–430 nm excitation) and emission filters (e.g., 540/30 nm). Validate spillover compensation using single-stained controls, especially when paired with fluorophores like Pacific Blue or Alexa Fluor 488 .

Q. How does this compound perform in long-term live-cell imaging compared to Cy3 or rhodamine derivatives?

this compound’s superior photostability reduces bleaching over hours, making it ideal for tracking dynamic processes like microtubule polymerization. Combine with oxygen scavenging systems (e.g., glucose oxidase/catalase) to further minimize photodamage .

Methodological Notes

  • Multiplexing : this compound’s unique spectral profile (Em: ~540 nm) allows pairing with far-red dyes (e.g., Alexa Fluor 647) for 4+ color imaging .
  • Troubleshooting : If signal intensity is low, check conjugation efficiency (dye:protein ratio >2:1) or optimize fixation protocols (e.g., avoid over-fixation with paraformaldehyde) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.